molecular formula C25H28N2O7S B1209280 (S)-N-[3-(3,4-Methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxoprolyl]-(S)-alanine benzyl ester

(S)-N-[3-(3,4-Methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxoprolyl]-(S)-alanine benzyl ester

Cat. No. B1209280
M. Wt: 500.6 g/mol
InChI Key: VTZRKUFAIWPNRI-QOLSWGAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-[3-(3,4-Methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxoprolyl]-(S)-alanine benzyl ester is a peptide and a benzyl ester.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Ureido Sugars : Amino acid methyl, ethyl, or benzyl esters, including those similar to the compound , have been used as amination agents in the synthesis of new ureido sugars, which are derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
  • Preparation of Optically Active Amino Acids : The preparation of 3-(3,4-methylenedioxyphenyl)-D-, and -L-alanine, similar to the compound of interest, involves the resolution of N-acetyl-DL-amino acid derived from methylenedioxybenzyl chloride and diethyl acetamidomalonate (Yamada, Fujii, & Shioiri, 1962).

Chemical Reactions and Properties

  • Reaction Studies Involving Similar Compounds : Studies on the reaction of N-benzyloxy-DL-alanine ethyl ester with α-acetoxycinnamoyl chloride, producing various compounds including imidazolidinone and pyrrolidinedione derivatives, provide insights into the chemical behavior of related esters (Chigira, Masaki, & Ota, 1969).
  • Photophysical Properties of Derivatives : The photophysical properties of N-(tert-butoxycarbonyl)-3-[2-(phenyl)benzoxazol-5-yl]alanine methyl ester derivatives, which are structurally related to the compound of interest, have been studied. These studies reveal the influence of substituents on the photophysical properties of such compounds (Guzow et al., 2005).

Pharmaceutical Research

  • Analgesic Potential of Related Compounds : Research on RB 120, a compound similar to (S)-N-[3-(3,4-Methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxoprolyl]-(S)-alanine benzyl ester, shows its potential as an orally active analgesic. This compound demonstrates potent antinociceptive responses in various tests, suggesting therapeutic applications (Noble et al., 1997).

properties

Product Name

(S)-N-[3-(3,4-Methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxoprolyl]-(S)-alanine benzyl ester

Molecular Formula

C25H28N2O7S

Molecular Weight

500.6 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-5-(acetylsulfanylmethyl)-4-(1,3-benzodioxol-5-yl)-1-hydroxypyrrolidine-2-carbonyl]amino]propanoate

InChI

InChI=1S/C25H28N2O7S/c1-15(25(30)32-12-17-6-4-3-5-7-17)26-24(29)20-11-19(21(27(20)31)13-35-16(2)28)18-8-9-22-23(10-18)34-14-33-22/h3-10,15,19-21,31H,11-14H2,1-2H3,(H,26,29)/t15-,19?,20-,21?/m0/s1

InChI Key

VTZRKUFAIWPNRI-QOLSWGAYSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CC(C(N2O)CSC(=O)C)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CC(C(N2O)CSC(=O)C)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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